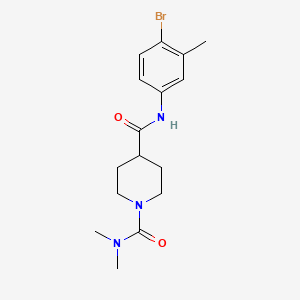![molecular formula C19H25N3O2S B5324861 N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide, also known as MPDL3280A, is a small molecule drug that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide involves the inhibition of the PD-L1/PD-1 pathway. PD-L1 is overexpressed in many cancer cells, and its interaction with PD-1 on T cells leads to T cell exhaustion and immune suppression. By blocking this interaction, this compound activates T cells and enhances the immune response against cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. It has been shown to increase T cell activation and infiltration into tumors, leading to tumor regression and improved survival in animal models and human patients. This compound has also been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It is a monoclonal antibody that requires specialized equipment and techniques for production and purification. It also has limited stability and shelf-life, which can make it difficult to use in long-term experiments.
Future Directions
There are several future directions for N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide research. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound in cancer treatment. Additionally, there is ongoing research into the potential use of this compound in other disease areas, such as autoimmune disorders and infectious diseases. Finally, there is a need for further research into the long-term safety and efficacy of this compound in clinical settings.
Synthesis Methods
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzensulfonamide with 4-phenyl-1,4-diazepane-1-carboxylic acid, followed by N-methylation of the resulting product. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It is a monoclonal antibody that targets programmed death-ligand 1 (PD-L1), a protein that is overexpressed in many cancer cells. By binding to PD-L1, this compound blocks its interaction with programmed death-1 (PD-1), a receptor found on T cells. This results in the activation of T cells, which can then attack cancer cells.
properties
IUPAC Name |
N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-20-25(23,24)19-10-8-17(9-11-19)16-21-12-5-13-22(15-14-21)18-6-3-2-4-7-18/h2-4,6-11,20H,5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOOQDDCLOCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5324784.png)
![8-[3-(3,4-dimethoxyphenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5324790.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5324797.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-morpholinyl)acetamide](/img/structure/B5324805.png)
![(2R*,3S*,6R*)-5-(6-methyl-3-pyridazinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5324813.png)
![2-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5324820.png)
![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrazine-2-carboxamide](/img/structure/B5324833.png)
![1'-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324841.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)


![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)